molecular formula C6H14OS B7884242 3-Mercaptohexanol, (S)- CAS No. 90180-90-8

3-Mercaptohexanol, (S)-

Cat. No. B7884242
CAS RN: 90180-90-8
M. Wt: 134.24 g/mol
InChI Key: TYZFMFVWHZKYSE-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Mercaptohexanol, (S)- is a useful research compound. Its molecular formula is C6H14OS and its molecular weight is 134.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Mercaptohexanol, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Mercaptohexanol, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Wine Chemistry :

    • 3-Mercaptohexanol contributes to the fruity aromas of Cabernet Sauvignon, Cabernet franc, and Merlot wines. Its concentration decreases during aging, influenced by oxygen, phenolic compounds, and sulfur dioxide (Blanchard, Darriet, & Dubourdieu, 2004).
    • A study identified an alternative biogenetic pathway leading to 3-mercaptohexanol in wines, starting from conjugated carbonyl compounds (Schneider, Charrier - El Bouhtoury, Razungles, & Baumes, 2006).
    • The synthesis of the individual diastereomers of the cysteine conjugate of 3-mercaptohexanol was achieved, revealing insights into its stereochemistry and enzymatic transformations (Pardon, Graney, Capone, Swiegers, Sefton, & Elsey, 2008).
    • Identification and quantification of a new precursor of 3-mercaptohexanol in wine were performed using LC–MS/MS and stable isotope dilution assay (Roland, Schneider, Guernevé, Razungles, & Cavelier, 2010).
  • Biosensor Technology :

  • Molecular Interactions :

    • The structure of mercaptohexanol self-assembled monolayers on gold surfaces was studied using scanning tunneling microscopy and density functional theorem calculations, relevant for understanding molecular interactions at surfaces (Tsukamoto, Kubo, & Nozoye, 2005).
    • High-resolution photoelectron spectroscopy was used to investigate mercaptohexanol monolayers on gold surfaces, providing insights into the molecular interactions of self-assembled monolayers (Kummer, Vyalikh, Gavrila, Kade, Weigel-Jech, Mertig, & Molodtsov, 2008).

properties

IUPAC Name

(3S)-3-sulfanylhexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZFMFVWHZKYSE-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CCO)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428141
Record name UNII-N74437J364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Mercaptohexanol, (S)-

CAS RN

90180-90-8
Record name 3-Mercaptohexanol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090180908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-N74437J364
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-MERCAPTOHEXANOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N74437J364
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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